PF573228 - 869288-64-2

PF573228

Catalog Number: EVT-287326
CAS Number: 869288-64-2
Molecular Formula: C22H20F3N5O3S
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF573228 is a small molecule inhibitor primarily recognized for its role in scientific research as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). [, , , , , , , , , , , , ] FAK is a non-receptor protein tyrosine kinase implicated in various cellular processes including cell adhesion, migration, proliferation, survival, and apoptosis. [, , , , ]

PF573228 is widely utilized in preclinical research to study the role of FAK in numerous biological processes and disease models. [, , , , , , , , , , , , , , , , , , ]

Overview

PF-573228 is a potent and selective inhibitor of focal adhesion kinase, a non-receptor protein-tyrosine kinase involved in various cellular processes, including cell adhesion, migration, growth, and survival. This compound has gained attention in cancer research due to its potential therapeutic applications against various malignancies, particularly pancreatic ductal adenocarcinoma and malignant pleural mesothelioma.

Source and Classification

PF-573228 was identified through high-throughput screening and structure-based drug design. It is classified as a small molecule inhibitor specifically targeting focal adhesion kinase. The compound's chemical identity is represented by the CAS number 869288-64-2 and has an empirical formula of C₁₄H₁₈N₄O₂S with a molecular weight of 306.38 g/mol .

Synthesis Analysis

The synthesis of PF-573228 involves several steps that utilize conventional medicinal chemistry techniques. The compound is synthesized from readily available starting materials through a series of reactions that include cyclization, alkylation, and purification processes. The detailed synthetic route has been optimized to enhance yield and purity, ensuring that the final product meets the required specifications for biological testing.

Technical Details

The synthesis typically involves:

  • Starting Materials: Specific reagents are selected based on their reactivity and ability to form the desired molecular framework.
  • Reaction Conditions: Controlled temperatures and reaction times are critical to achieving optimal yields.
  • Purification Techniques: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: 306.38 g/mol
  • Structural Features: The compound features a pyrimidine core with various functional groups that contribute to its inhibitory activity against focal adhesion kinase.
Chemical Reactions Analysis

PF-573228 undergoes specific chemical interactions that facilitate its mechanism of action as an inhibitor of focal adhesion kinase. The primary reaction involves the binding of PF-573228 to the ATP-binding site of focal adhesion kinase, preventing its autophosphorylation.

Technical Details

  • Binding Affinity: PF-573228 exhibits high binding affinity with an IC50 value of approximately 4 nM for focal adhesion kinase .
  • Inhibition Mechanism: By occupying the ATP-binding site, PF-573228 effectively inhibits downstream signaling pathways associated with cell proliferation and survival.
Mechanism of Action

The mechanism of action for PF-573228 primarily revolves around its ability to inhibit focal adhesion kinase activity. This inhibition leads to several downstream effects:

  1. Inhibition of Cell Proliferation: PF-573228 treatment results in reduced cell viability in cancer cell lines, indicating its potential as an anti-cancer agent.
  2. Induction of Apoptosis: The compound has been shown to induce significant apoptosis in treated cells by disrupting survival signaling pathways.
  3. Cell Cycle Arrest: Studies have demonstrated that PF-573228 can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PF-573228 is typically presented as a white to off-white powder.
  • Solubility: The compound is soluble in DMSO at concentrations greater than 166.6 mg/mL, making it suitable for in vitro studies.

Chemical Properties

  • Stability: PF-573228 demonstrates stability under physiological conditions, which is essential for its application in biological assays.
  • Reactivity: As an ATP competitive inhibitor, PF-573228 selectively interacts with focal adhesion kinase without affecting other kinases significantly.
Applications

PF-573228 has several scientific applications, particularly in cancer research:

  1. Cancer Therapy Research: Its role as a focal adhesion kinase inhibitor makes it a candidate for therapeutic strategies against various cancers, notably pancreatic cancer and malignant pleural mesothelioma.
  2. Cell Migration Studies: Researchers utilize PF-573228 to study the mechanisms behind cell migration and invasion, crucial processes in cancer metastasis.
  3. Drug Development: The compound serves as a lead structure for developing more potent and selective inhibitors targeting focal adhesion kinase.
Introduction to Focal Adhesion Kinase (FAK) as a Therapeutic Target

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub for integrin and growth factor receptors. It regulates cellular processes such as adhesion, migration, survival, and proliferation. FAK is overexpressed in numerous cancers (e.g., breast, pancreatic, ovarian), where its hyperactivity correlates with advanced tumor grade, metastasis, and poor prognosis. Structurally, FAK comprises three functional domains:

  • N-terminal FERM domain: Facilitates protein-protein interactions and contains the critical autophosphorylation site Y397, which recruits Src-family kinases upon activation [1] [2].
  • Central kinase domain: Harbors activation loop residues Y576/Y577, phosphorylated by Src to fully activate FAK [1] [6].
  • C-terminal FAT domain: Mediates localization to focal adhesions via binding to paxillin and talin [1] [4].

FAK Signaling in Oncogenesis and Metastasis

FAK drives tumor progression through kinase-dependent and scaffolding functions:

  • Downstream oncogenic pathways:
  • PI3K/AKT/mTOR: FAK activation promotes PI3K recruitment, enhancing cell survival and resistance to apoptosis [1] [5].
  • RAS/RAF/MEK/ERK: Phosphorylation of Y925 enables Grb2 binding, activating this pathway to stimulate proliferation [1] [8].
  • Hippo/YAP: Nuclear FAK inactivates the tumor suppressor LATS1/2, promoting YAP-driven transcription of oncogenes [1] [5].
  • Metastatic mechanisms:
  • FAK regulates focal adhesion turnover and actin cytoskeleton dynamics, enabling cell migration and invasion [3] [8].
  • In the tumor microenvironment (TME), FAK modulates angiogenesis by activating endothelial cells and facilitates immune evasion by recruiting immunosuppressive macrophages [6] [9].

Table 1: Key FAK-Mediated Signaling Pathways in Cancer

PathwayFAK Phosphorylation SiteBiological OutcomeCancer Relevance
PI3K/AKT/mTORY397 (FERM domain)Cell survival, metabolic reprogrammingOvarian cancer, pancreatic cancer
RAS/RAF/MEK/ERKY925 (FAT domain)Proliferation, differentiationBreast cancer, NSCLC
Src/p130Cas/RacY576/Y577 (kinase domain)Migration, invasionGlioblastoma, sarcoma
Hippo/YAPNuclear translocationStemness, evasion of contact inhibitionHepatocellular carcinoma, mesothelioma

Rationale for FAK Inhibition in Cancer Therapeutics

FAK inhibition presents a multipronged anticancer strategy:

  • Overexpression in malignancies:
  • FAK gene amplification (chromosome 8q24.3) occurs in 73% of neuroblastomas, 60% of breast cancers, and >50% of pancreatic ductal adenocarcinomas [4] [6] [9].
  • High FAK expression predicts shorter metastasis-free survival in triple-negative breast cancer (TNBC) and small-cell lung cancer [5] [6].
  • Functional studies of FAK ablation:
  • Genetic knockout of FAK in mouse mammary tumor models (MMTV-PyVT) reduces tumor invasion and lung metastasis by >50%, though it permits initial tumorigenesis [8].
  • FAK-deficient tumors exhibit impaired Src/p130Cas/Rac signaling, leading to defective focal adhesion disassembly and cytoskeletal contraction [8] [9].
  • Therapeutic advantages:
  • Suppresses metastasis more effectively than primary tumor growth by targeting migratory machinery [3] [8].
  • Synergizes with chemotherapy, immunotherapy, and targeted agents (e.g., mTOR inhibitors) by disrupting TME crosstalk [5] [6].

Table 2: Preclinical Efficacy of PF-573228 Compared to Other FAK Inhibitors

InhibitorTarget SpecificityCellular IC50 (Y397 Phosphorylation)Key Cancer Models TestedAnti-Migratory Effect
PF-573228FAK-selective30–100 nMPancreatic (PANC-1), mesothelioma (H2052)>80% inhibition at 1 µM
PF-431396FAK/PYK2 dual inhibitor20–150 nMPancreatic, mesothelioma>70% inhibition at 1 µM
VS-6063 (Defactinib)FAK-selective50–200 nMOvarian, NSCLC>60% inhibition at 1 µM
BI-853520FAK-selective1–10 nMSarcoma, glioblastoma>75% inhibition at 0.5 µM

Properties

CAS Number

869288-64-2

Product Name

PF-573228

IUPAC Name

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H20F3N5O3S

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)

InChI Key

HESLKTSGTIBHJU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

Solubility

Soluble in DMSO, not in water

Synonyms

6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one
PF 228
PF 573,228
PF 573228
PF-228
PF-573,228
PF-573228
PF228 cpd
PF573,228
PF573228

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.